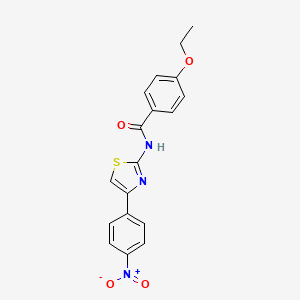

(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

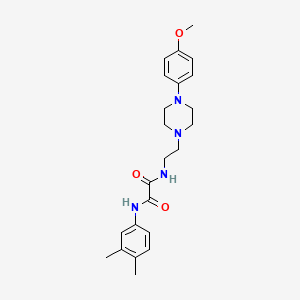

“(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide” is a compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions like cancer, hypercholesterolemia, and also exhibit properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds involves starting from a specific acid and amine derivatives . The obtained products are purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . Molecular docking studies are carried out to study the binding mode of active compounds with the receptor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using single-crystal XRD, IR, 1 H NMR, and 13 C NMR spectroscopic studies .Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on thiazole derivatives, similar to (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, indicates significant antimicrobial and antifungal properties. For example, certain thiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacterial species, as well as antifungal capabilities against species like Candida albicans and Aspergillus niger. Compounds with electron-donating groups like hydroxyl, amino, and methoxy tend to exhibit higher antimicrobial activity. Nitro substituted compounds, which are similar to the compound , showed relatively low activity in these respects (Chawla, 2016).

Anticancer Activity

Studies have also explored the anticancer potential of thiazole benzamide derivatives. For instance, certain derivatives have been tested against various cancer cell lines such as breast, lung, colon, and ovarian cancers. Some of these compounds exhibited moderate to excellent anticancer activities, often comparable or superior to reference drugs used in the studies (Ravinaik et al., 2021).

Chemical Properties and Synthesis

The synthesis and characterization of thiazole benzamide derivatives have been widely researched. This includes exploring various synthesis methods, understanding their chemical structures, and evaluating their properties. Such research is crucial for developing new compounds with improved efficacy and targeted applications (Saeed et al., 2008).

Applications in Corrosion Inhibition

Some benzamide derivatives, including nitro-substituted types, have been investigated for their corrosion inhibition properties. These compounds have shown potential in protecting metals against corrosion, particularly in acidic environments. The presence of nitro groups in these compounds influences their efficiency in corrosion inhibition (Mishra et al., 2018).

Mechanism of Action

Future Directions

The future directions for similar compounds involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . The antimicrobial activity results revealed that some compounds have promising antimicrobial activity . Anticancer screening results indicated that some compounds were found to be the most active ones against certain cancer cell lines . Thus, these compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name |

4-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-2-25-15-9-5-13(6-10-15)17(22)20-18-19-16(11-26-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTBYAMHOFMTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)